What are the chemical properties of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate?
What are the chemical properties of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate?
Executive Summary
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS: 938459-25-7) is a specialized fluorinated monomer designed for high-performance applications in photolithography , surface engineering , and hydrophobic coatings . Structurally, it combines a polymerizable methacrylate head group with a short-chain perfluorinated tail (pentafluoropropionyl) via an ethylene glycol spacer.
This molecular architecture serves a dual purpose: the methacrylate group allows for facile free-radical polymerization (and copolymerization), while the fluorinated pendant group imparts low surface energy, chemical resistance, and transparency at deep ultraviolet (DUV) wavelengths (specifically 193 nm). Consequently, it has emerged as a critical component in the formulation of ArF photoresists and top-coats where controlling the interface between the resist and the immersion fluid is paramount.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identification
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IUPAC Name: 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl 2-methylprop-2-enoate
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Common Synonyms: 2-(Pentafluoropropionyloxy)ethyl methacrylate; PFP-HEMA
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Molecular Formula:
Structural Logic
The molecule is an ester derivative of 2-Hydroxyethyl Methacrylate (HEMA) . The hydroxyl group of HEMA is esterified with pentafluoropropanoic acid .
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Methacrylate Domain: Provides the reactive "handle" for polymerization.
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Ethylene Spacer: Increases the flexibility of the side chain, decoupling the fluorinated tail from the main polymer backbone. This enhances the ability of the fluorine atoms to reorient at the surface (surface segregation).
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Pentafluoropropionyl Domain (
): A short perfluoroalkyl chain (C2F5). Unlike longer C8 chains (PFOA-related), this short chain is environmentally preferable while still providing significant hydrophobicity and lipophobicity.
Physicochemical Profile
The following properties characterize the neat monomer. Note: Due to the specialized nature of this compound, some values are derived from group contribution methods and structural analogs.
| Property | Value / Description | Note |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |
| Molecular Weight | 276.16 g/mol | Calculated |
| Density | ~1.28 – 1.32 g/mL | Estimated based on fluorinated analogs |
| Boiling Point | ~80–90 °C @ 5 mmHg | Predicted (High boiling at atm pressure) |
| Solubility | Soluble in THF, Acetone, MeOH | Insoluble in Water |
| Refractive Index | ~1.38 – 1.40 | Low index due to high fluorine content |
| Flash Point | > 100 °C | Standard for high-MW methacrylates |
Synthetic Methodology
The synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is typically achieved via a Nucleophilic Acyl Substitution reaction. The most robust pathway involves reacting 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropionyl Chloride (or Anhydride) in the presence of a base to scavenge the acid byproduct.
Reaction Protocol
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Reagents: HEMA (1.0 eq), Pentafluoropropionyl Chloride (1.05 eq), Triethylamine (1.1 eq).
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Conditions: 0°C (ice bath) to control exotherm, followed by warming to Room Temperature (RT).
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Work-up: Wash with dilute HCl (to remove amine salts), NaHCO3 (neutralization), and brine. Dry over MgSO4 and concentrate.
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Purification: Vacuum distillation is required to remove inhibitors and oligomers.
Synthesis Diagram
Figure 1: Synthetic pathway via acyl substitution. The base (TEA) drives equilibrium by neutralizing HCl.
Reactivity & Polymerization[9][10][11]
Free Radical Polymerization (FRP)
Like standard methacrylates, this monomer polymerizes readily using thermal initiators (AIBN, BPO) or photoinitiators.
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Kinetics: The electron-withdrawing effect of the fluorinated ester group is separated by the ethylene spacer, so the reactivity ratio (
) is similar to that of MMA or HEMA. -
Copolymerization: It is frequently copolymerized with:
-
Adamantyl methacrylates: To provide etch resistance (Lithography).[7]
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Acid-labile monomers: To provide solubility switching.
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Surface Segregation Mechanism
When copolymerized, the low surface energy of the pentafluoropropionyl group (
Applications in Advanced Technology
193 nm (ArF) Lithography
This is the primary industrial driver for this molecule.
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Transparency: Standard aromatic photoresists absorb too strongly at 193 nm. This fluorinated aliphatic monomer is transparent at this wavelength.
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Immersion Lithography Top-Coats: In immersion lithography, water is placed between the lens and the wafer. The resist surface must be hydrophobic to prevent water leaching and allow high scanning speeds. This monomer is used to synthesize top-coat free resists or dedicated top-coat layers that are hydrophobic during exposure but become soluble in the developer (or removable by solvents).
Lithography Workflow Diagram
Figure 2: Role of the fluorinated monomer in immersion lithography, ensuring surface hydrophobicity during exposure.
Surface Coatings
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Anti-Fouling: Used in marine or biomedical coatings to prevent protein adsorption.
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Optical Fibers: Low refractive index cladding materials.
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Sensitizer.[7][8][9]
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Signal Word: WARNING.
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Handling:
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Use only in a chemical fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of vapors (monomer vapor can be pungent).
-
-
Storage: Store at 2-8°C. Stabilized with MEHQ (Monomethyl ether hydroquinone) to prevent spontaneous polymerization. Keep away from light.
References
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Sigma-Aldrich (Merck) . 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate Product Page. Catalog No. COM448664357.[5] Link
-
Sanders, D. P. (2010). Advances in Patterning Materials for 193 nm Immersion Lithography. Chemical Reviews, 110(1), 321-360. (Context on fluorinated methacrylates in lithography). Link
-
Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37-245. (Mechanism of fluoropolymer resists). Link
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ChemicalBook . 2-(Perfluoroalkyl)ethyl methacrylate Properties. (General properties of the class). Link
-
Fujitsu . High-Performance Resist Materials for ArF Excimer Laser Lithography. (Application context). Link
Sources
- 1. CAS#:213453-08-8 | 2-(2-bromoisobutyryloxy)ethyl methacrylate | Chemsrc [chemsrc.com]
- 2. Ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. CAS#:938459-25-7 | 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl methacrylate | Chemsrc [chemsrc.com]
- 5. 2-(perfluoroalkyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Eurasia Regulations – Chemicals Sector | Requirements & Guidance | GPC Gateway [gpcgateway.com]
- 7. fujitsu.com [fujitsu.com]
- 8. Philippines Regulations for Other Sector | GPC Gateway [gpcgateway.com]
- 9. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]
